2',4',6'-Trihydroxyacetophenone
2',4',6'-Trihydroxyacetophenone
2',4',6'-trihydroxyacetophenone is a benzenetriol that is acetophenone in which the hydrogens at positions 2, 4, and 6 on the phenyl group are replaced by hydroxy groups. It is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of acidic glycans and glycopeptides. It has a role as a MALDI matrix material and a plant metabolite. It is a methyl ketone, a benzenetriol and an aromatic ketone.
2', 4', 6'-Trihydroxyacetophenone, also known as phloracetophenone or 2-acetylphloroglucinol, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 2', 4', 6'-Trihydroxyacetophenone exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2', 4', 6'-trihydroxyacetophenone is primarily located in the cytoplasm. Outside of the human body, 2', 4', 6'-trihydroxyacetophenone can be found in fruits. This makes 2', 4', 6'-trihydroxyacetophenone a potential biomarker for the consumption of this food product.
2', 4', 6'-Trihydroxyacetophenone, also known as phloracetophenone or 2-acetylphloroglucinol, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 2', 4', 6'-Trihydroxyacetophenone exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2', 4', 6'-trihydroxyacetophenone is primarily located in the cytoplasm. Outside of the human body, 2', 4', 6'-trihydroxyacetophenone can be found in fruits. This makes 2', 4', 6'-trihydroxyacetophenone a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
480-66-0
VCID:
VC0023981
InChI:
InChI=1S/C8H8O4/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-3,10-12H,1H3
SMILES:
CC(=O)C1=C(C=C(C=C1O)O)O
Molecular Formula:
C8H8O4
Molecular Weight:
168.15 g/mol
2',4',6'-Trihydroxyacetophenone
CAS No.: 480-66-0
Reference Standards
VCID: VC0023981
Molecular Formula: C8H8O4
Molecular Weight: 168.15 g/mol
CAS No. | 480-66-0 |
---|---|
Product Name | 2',4',6'-Trihydroxyacetophenone |
Molecular Formula | C8H8O4 |
Molecular Weight | 168.15 g/mol |
IUPAC Name | 1-(2,4,6-trihydroxyphenyl)ethanone |
Standard InChI | InChI=1S/C8H8O4/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-3,10-12H,1H3 |
Standard InChIKey | XLEYFDVVXLMULC-UHFFFAOYSA-N |
SMILES | CC(=O)C1=C(C=C(C=C1O)O)O |
Canonical SMILES | CC(=O)C1=C(C=C(C=C1O)O)O |
Appearance | White solid |
Melting Point | 219°C |
Physical Description | Solid |
Description | 2',4',6'-trihydroxyacetophenone is a benzenetriol that is acetophenone in which the hydrogens at positions 2, 4, and 6 on the phenyl group are replaced by hydroxy groups. It is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of acidic glycans and glycopeptides. It has a role as a MALDI matrix material and a plant metabolite. It is a methyl ketone, a benzenetriol and an aromatic ketone. 2', 4', 6'-Trihydroxyacetophenone, also known as phloracetophenone or 2-acetylphloroglucinol, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 2', 4', 6'-Trihydroxyacetophenone exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2', 4', 6'-trihydroxyacetophenone is primarily located in the cytoplasm. Outside of the human body, 2', 4', 6'-trihydroxyacetophenone can be found in fruits. This makes 2', 4', 6'-trihydroxyacetophenone a potential biomarker for the consumption of this food product. |
Synonyms | 1-(2,4,6-Trihydroxyphenyl)-ethanone; 2’,4’,6’-Trihydroxyacetophenone; _x000B_Phloroacetophenone; 2-Acetyl-1,3,5-trihydroxybenzene; Acetophloroglucine; Acetylphloroglucinol; NSC 54927; Phloracetophene |
Reference | Liquid chromatographic assay of microbially derived phloroglucinol antibiotics for establishing the biosynthetic route to production, and the factors affecting their regulation. Shanahan P. & Glennon J.D. Anal. Chim. Acta 1993, 272, 271.Role of 2,4-diacetylphloroglucinol in the interactions of the biocontrol Pseudomonad strain F113 with the potato cyst nematode Globodera rostochiensis. Cronin D. et al. Appl. Environ. Microbiol. 1997, 63, 1357.Suppression of root diseases by Pseudomonas fluorescens CHA0: importance of the bacterial secondary metabolite 2,4-diacetylphloroglucinol. Keel C. et al. Molec. Plant-Microbe Interact. 1992, 5, 4. |
PubChem Compound | 68073 |
Last Modified | Nov 11 2021 |
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